molecular formula C11H10N4O7 B2533577 Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate CAS No. 312309-39-0

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate

Cat. No.: B2533577
CAS No.: 312309-39-0
M. Wt: 310.222
InChI Key: WLKCQIOANLAAOA-UHFFFAOYSA-N
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Description

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a furoate ester and a dinitro-substituted pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclocondensation reaction involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.

    Nitration: The methyl-substituted pyrazole undergoes nitration to introduce the nitro groups at the 3 and 4 positions. This step requires careful control of reaction conditions to ensure selective nitration.

    Esterification: The final step involves the esterification of the pyrazole derivative with methyl 2-furoate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the removal of nitro groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate is unique due to the presence of both a furoate ester and a dinitro-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-[(5-methyl-3,4-dinitropyrazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O7/c1-6-9(14(17)18)10(15(19)20)12-13(6)5-7-3-4-8(22-7)11(16)21-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCQIOANLAAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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